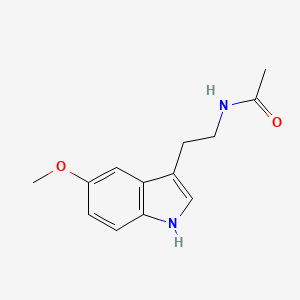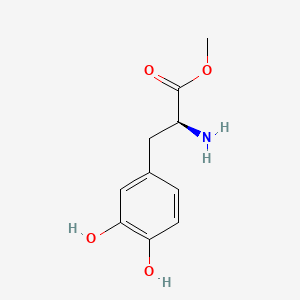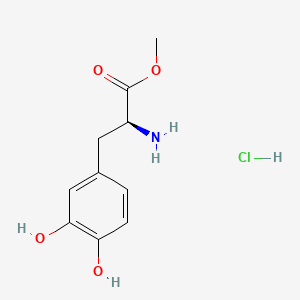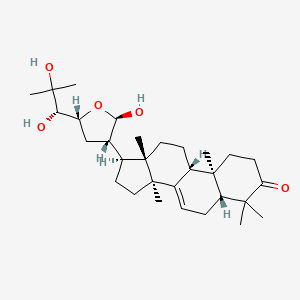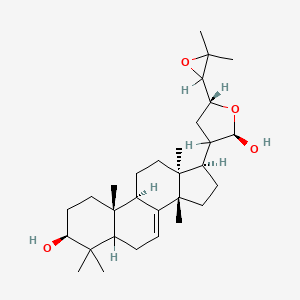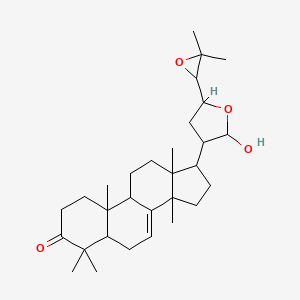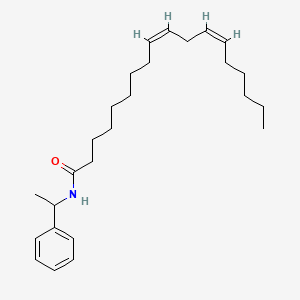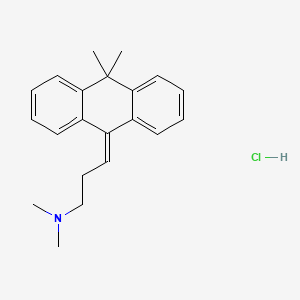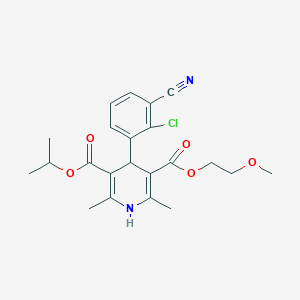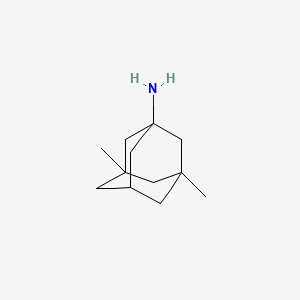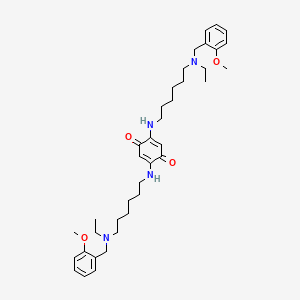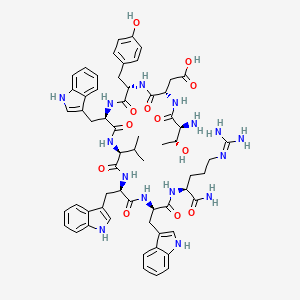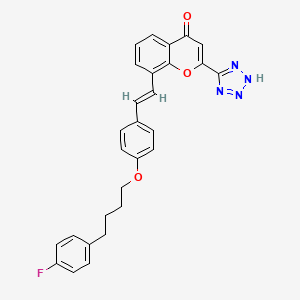![molecular formula C16H16N2O3 B1676257 (2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide CAS No. 676599-90-9](/img/no-structure.png)
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APHA compound 8 is an inhibitor of class I histone deacetylases (HDACs; IC50s = 3.7, 7.4, 0.42, and 2.8 μM for HDAC1, -2, -3, and -8, respectively) as well as class II HDACs (IC50s = 3.1, 0.1, 3.1, and 4.2 μM for HDAC4, -6, -7, and -10, respectively). It is selective for class I and II HDACs over class III HDACs (IC50s = >30 μM for SIRT1, SIRT2, and SIRT3) and the histone acetyltransferase PCAF (IC50 = >30 μM). At 48 hours post-infection, APHA compound 8 increases replication of oncolytic herpes simplex virus (oHSV) in MDA-MB-231 and 4T1 breast cancer cells when used prior to viral infection at concentrations of 10 and 50 μM.
N-hydroxy-3-[1-methyl-4-(1-oxo-2-phenylethyl)-2-pyrrolyl]-2-propenamide is an aromatic ketone.
Scientific Research Applications
Application in the Synthesis of Entacapone
Specific Scientific Field
Comprehensive Summary of the Application
“(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide” is used in the synthesis of Entacapone, a drug used in the treatment of Parkinson’s disease .
Methods of Application or Experimental Procedures
The compound is used in a new synthesis of Entacapone under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .
Results or Outcomes Obtained
The new synthesis method has been successful and has contributed to the production of Entacapone, a widely accepted treatment for Parkinson’s disease .
Application as an Additive in Water-Based Drilling Fluids
Specific Scientific Field
Comprehensive Summary of the Application
Poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′-dimethylprop-2-enamide-N-vinylpyrrolidone), denoted as CP5, are used as additives in water-based drilling fluids .
Methods of Application or Experimental Procedures
The effectiveness of these compounds as additives in water-based drilling fluids was evaluated. The effect of temperature and salt on the copolymer-incorporated mud properties was examined .
Results or Outcomes Obtained
Both copolymers exhibited effectiveness in mud viscosity enhancement. CP4 demonstrated greater fluid-loss reduction by providing 7-fold American Petroleum Institute (API) fluid control and 8-fold high temperature high pressure (HTHP) fluid-loss control at 150°C while CP5 achieved 6-fold control in both parameters in comparison with the blank .
Application as a Histone Deacetylase Inhibitor
Specific Scientific Field
Comprehensive Summary of the Application
“(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide” has been identified as an inhibitor of histone deacetylase, an enzyme that plays a key role in the regulation of gene expression .
Methods of Application or Experimental Procedures
The compound was tested for its inhibitory activity against maize Histone deacetylase 2 .
Results or Outcomes Obtained
The compound showed significant inhibitory activity with an IC50 value of 100nM .
Application in Protein Data Bank
Specific Scientific Field
Comprehensive Summary of the Application
“(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide” is listed in the Protein Data Bank, indicating its relevance in structural biology and protein studies .
Methods of Application or Experimental Procedures
The compound’s structure and properties are studied and cataloged in the Protein Data Bank .
Results or Outcomes Obtained
The compound’s structure and properties are now available for reference and further study in the field of structural biology .
properties
CAS RN |
676599-90-9 |
|---|---|
Product Name |
(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide |
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[1-methyl-4-(2-phenylacetyl)pyrrol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O3/c1-18-11-13(10-14(18)7-8-16(20)17-21)15(19)9-12-5-3-2-4-6-12/h2-8,10-11,21H,9H2,1H3,(H,17,20)/b8-7+ |
InChI Key |
UFQOXIMRSMFQRI-BQYQJAHWSA-N |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)C(=O)CC2=CC=CC=C2 |
SMILES |
CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C(=O)CC2=CC=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MC-1353; MC1353; MC 1353; APHA-8; APHA Compound 8; Aroyl pyrrole hydroxy amide #8; APHA 8; APHA8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



